1-(2,6-Difluoro-4-nitrophenyl)piperidin-4-one

Overview

Description

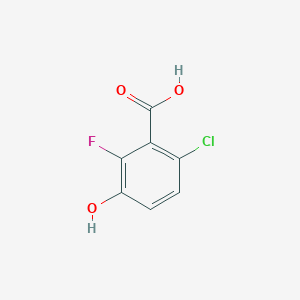

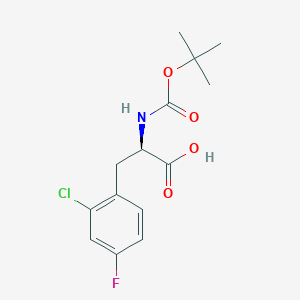

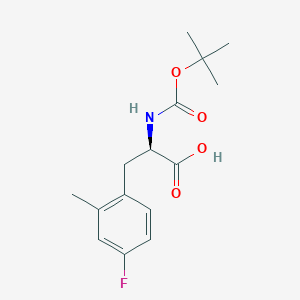

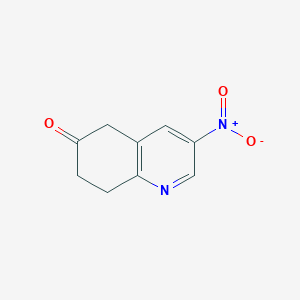

“1-(2,6-Difluoro-4-nitrophenyl)piperidin-4-one” is a chemical compound with the molecular formula C11H10F2N2O3 . It is used in research and has a molecular weight of 256.21 .

Synthesis Analysis

The synthesis of this compound involves the use of potassium carbonate in DMF (N,N-dimethyl-formamide) at 20 - 35℃ for 3 hours . Another method involves the use of 4-piperidone hydrochloride and triethylamine in chloroform at 70℃ for 7 hours .Molecular Structure Analysis

The molecular structure of “1-(2,6-Difluoro-4-nitrophenyl)piperidin-4-one” consists of a piperidin-4-one ring attached to a 2,6-difluoro-4-nitrophenyl group .Scientific Research Applications

Chemical Reactions and Mechanisms

- The kinetics and mechanism of the reaction of 1,1,1-trifluoro-2,2-bis-(4-nitrophenyl)ethane with piperidine, including complex reactions leading to specific fluoro and nitrophenyl compounds, are documented in a study by Jarczewski et al. (1986) (Jarczewski, Schroeder, & Dworniczak, 1986).

- Leffek and Maciejewska (1986) investigated the nucleophilic attack on the carbon–carbon double bond in reactions involving primary and secondary amines with 2,2-di(4-nitrophenyl)-1,1-difluoroethene, which is structurally similar to the compound of interest (Leffek & Maciejewska, 1986).

Synthesis and Application in Nitroxide Compounds

- Sakai et al. (2010) focused on the substitution of the 2,6-position of 2,2,6,6-tetramethylpiperidin-4-one compound, highlighting its applications in synthesizing nitroxide radicals under mild conditions (Sakai et al., 2010).

- Kinoshita et al. (2009) developed various functional nitroxyl radicals, particularly focusing on 2,6-substituted nitroxyl radicals, for applications as antioxidants and contrast agents (Kinoshita et al., 2009).

Molecular and Spectroscopic Analysis

- Ali et al. (2016) conducted enantiomeric resolution and simulation studies of various enantiomers of a piperidine-dione compound, analyzing the chiral recognition mechanism and its potential applications (Ali, Lone, Suhail, Alothman, & Al-Warthan, 2016).

- Panicker et al. (2015) explored the infrared spectrum, NBO, HOMO-LUMO, MEP, and molecular docking studies of a compound structurally related to 1-(2,6-Difluoro-4-nitrophenyl)piperidin-4-one, providing insights into its potential anti-leishmanic activity (Panicker et al., 2015).

Pharmacological and Biological Studies

- Muto et al. (1988) separated stereo- and optical isomers of a similar piperidine compound to investigate differences in antihypertensive activities, contributing to understanding the pharmacological properties of such structures (Muto et al., 1988).

- Dega-Szafran et al. (2019) characterized hydrogen-bonded complexes involving piperidinium-ethanol and 2,6-dichloro-4-nitrophenol, revealing important molecular interactions relevant to drug design and biological applications (Dega-Szafran et al., 2019).

Safety and Hazards

The safety information available indicates that this compound should be handled with caution. The signal word is “Warning” and precautionary statements include P501-P270-P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313-P301+P312+P330 . The specific hazard statements are H302-H315-H319 .

properties

IUPAC Name |

1-(2,6-difluoro-4-nitrophenyl)piperidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F2N2O3/c12-9-5-7(15(17)18)6-10(13)11(9)14-3-1-8(16)2-4-14/h5-6H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKKUBECGUXCFGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)C2=C(C=C(C=C2F)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,6-Difluoro-4-nitrophenyl)piperidin-4-one | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[1,2,3]thiadiazole-5-carboxylic acid amide](/img/structure/B6329208.png)

![(Butan-2-yl)[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine](/img/structure/B6329246.png)

![2,3-Bis[(N-2,4,6-trimethylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6329290.png)